molecular formula C15H17N3O2S B8531588 3-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid CAS No. 860344-60-1

3-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid

Cat. No. B8531588
CAS RN: 860344-60-1
M. Wt: 303.4 g/mol
InChI Key: FAOUCFZVUHAAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

860344-60-1

Product Name

3-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

3-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C15H17N3O2S/c1-17-5-7-18(8-6-17)15-16-13(10-21-15)11-3-2-4-12(9-11)14(19)20/h2-4,9-10H,5-8H2,1H3,(H,19,20)

InChI Key

FAOUCFZVUHAAKA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-piperazine-1-carbothioic acid amide (2.47 mmol) and 3-(2-Bromo-acetyl)-benzoic acid (2.47 mmol) were mixed in THF (12 mL). After stirring at room temperature for 5 minutes the mixture was heated to 80° C. for 2 hours. The mixture was then cooled to room temperature and filtered. The solid was washed with a small amount of diethylether and dried. m/z=304.1 in MS ES+, which was characterized by hplc and MS and used in the next step without any further purification.
Quantity
2.47 mmol
Type
reactant
Reaction Step One
Quantity
2.47 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

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